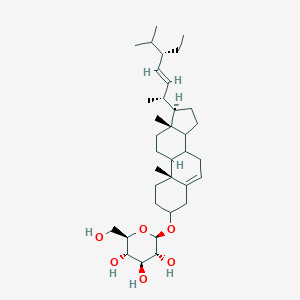
Stigmasterol glucoside
Descripción general
Descripción
Stigmasterol glucoside is a naturally occurring sterol glycoside found in various plant species. It is a derivative of stigmasterol, a phytosterol, and is known for its significant biological activities, including antioxidant and anti-inflammatory properties . The compound has the molecular formula C35H58O6 and a molecular weight of 574.83 g/mol .
Aplicaciones Científicas De Investigación
Stigmasterol glucoside has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential in treating inflammatory diseases and as an antioxidant.
Industry: Used in the formulation of cosmetics and nutraceuticals due to its beneficial properties.
Mecanismo De Acción
The biological effects of stigmasterol glucoside are primarily due to its ability to inhibit enzymes like 5α-reductase . This inhibition reduces the conversion of testosterone to dihydrotestosterone, which is implicated in conditions like benign prostatic hyperplasia. The compound also interacts with cell membrane components, enhancing membrane stability and function.
Análisis Bioquímico
Biochemical Properties
Stigmasterol glucoside interacts with the enzyme 5α-reductase, acting as an inhibitor . This interaction is significant as 5α-reductase plays a crucial role in the conversion of testosterone into dihydrotestosterone, a more potent androgen .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been shown to prevent the increase in both free cholesterol and reactive oxygen species (ROS) levels induced by glucolipotoxicity in INS-1 cells, a rat insulinoma cell line . This suggests that this compound can influence cell function by modulating cholesterol levels and oxidative stress.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with 5α-reductase. By inhibiting this enzyme, this compound can potentially influence the levels of dihydrotestosterone, thereby affecting processes regulated by this hormone .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, research has shown that this compound can prevent the increase in both free cholesterol and ROS levels induced by glucolipotoxicity in INS-1 cells . This suggests that this compound may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the steroid metabolism pathway through its interaction with 5α-reductase . By inhibiting this enzyme, this compound can potentially influence the conversion of testosterone into dihydrotestosterone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stigmasterol glucoside can be synthesized through the glycosylation of stigmasterol. This process typically involves the reaction of stigmasterol with a suitable glycosyl donor in the presence of an acid catalyst. Common glycosyl donors include glucose derivatives such as acetobromoglucose. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources. Plants like Phyllanthus urinaria are known to contain high levels of this compound . The extraction process includes maceration of the plant material in solvents like ethanol, followed by purification using chromatographic techniques to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Stigmasterol glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, often using reagents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be used to convert the double bonds in the sterol structure to single bonds, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group in the glucoside moiety can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Tosyl chloride in pyridine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated sterol derivatives.
Substitution: Formation of tosylated glucosides.
Comparación Con Compuestos Similares
Stigmasterol glucoside is unique compared to other sterol glycosides due to its specific structure and biological activities. Similar compounds include:
Sitosterol glucoside: Another plant sterol glycoside with similar antioxidant properties.
Campesterol glucoside: Known for its cholesterol-lowering effects.
Brassicasterol glucoside: Found in various vegetables and has similar health benefits.
This compound stands out due to its potent inhibition of 5α-reductase and its significant anti-inflammatory properties .
If you have any more questions or need further details, feel free to ask!
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,20-22,24-33,36-39H,7,11-19H2,1-6H3/b9-8+/t21-,22-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDLOXMZIGUBKM-AUGXRQBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289039 | |
| Record name | Stigmasterol 3-O-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Stigmasteryl glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
19716-26-8 | |
| Record name | Stigmasterol 3-O-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stigmasterol 3-O-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stigmasteryl glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
299 °C | |
| Record name | Stigmasteryl glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




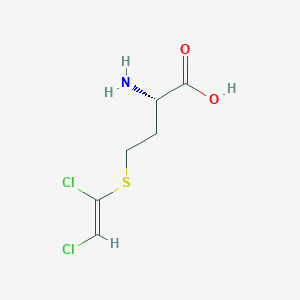


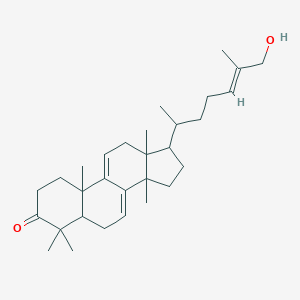

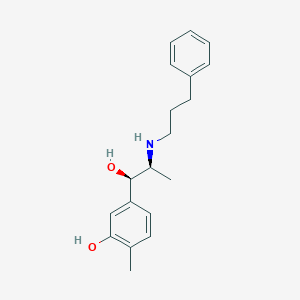
![[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate](/img/structure/B218218.png)

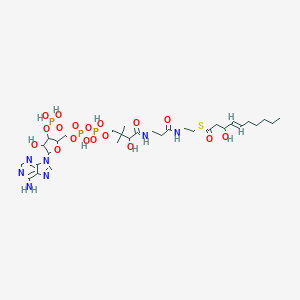
![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)

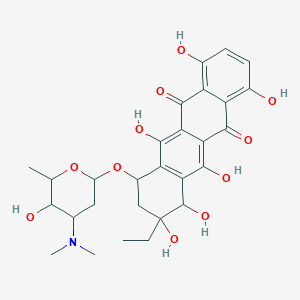
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)